6 TMR Tre

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C74H86N6O28 |

|---|---|

分子量 |

1507.5 g/mol |

IUPAC 名称 |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylcarbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylcarbamoyl]benzoate |

InChI |

InChI=1S/2C37H43N3O14/c1-39(2)17-6-9-20-23(12-17)51-24-13-18(40(3)4)7-10-21(24)27(20)19-8-5-16(11-22(19)35(49)50)34(48)38-14-25-28(42)30(44)32(46)36(52-25)54-37-33(47)31(45)29(43)26(15-41)53-37;1-39(2)16-8-10-18-22(12-16)51-23-13-17(40(3)4)9-11-19(23)26(18)20-6-5-7-21(27(20)35(49)50)34(48)38-14-24-28(42)30(44)32(46)36(52-24)54-37-33(47)31(45)29(43)25(15-41)53-37/h5-13,25-26,28-33,36-37,41-47H,14-15H2,1-4H3,(H-,38,48,49,50);5-13,24-25,28-33,36-37,41-47H,14-15H2,1-4H3,(H-,38,48,49,50)/t25-,26-,28-,29-,30+,31+,32-,33-,36-,37-;24-,25-,28-,29-,30+,31+,32-,33-,36-,37-/m11/s1 |

InChI 键 |

SKXYIOOIDRRKIE-IEEFRXRDSA-N |

手性 SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC=C4)C(=O)NC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C(=O)[O-] |

规范 SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC=C4)C(=O)NCC5C(C(C(C(O5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCC5C(C(C(C(O5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)C(=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of 6-TMR-Tre Labeling in Mycobacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the use of 6-TMR-Tre (6-Tetramethylrhodamine-Trehalose) for fluorescently labeling mycobacteria. This technique offers a powerful tool for visualizing mycobacterial cell envelope dynamics and has significant applications in tuberculosis research and drug development.

Core Mechanism: Metabolic Incorporation into the Mycomembrane

The labeling of mycobacteria with 6-TMR-Tre is not a simple surface stain but rather a specific metabolic incorporation process into the unique outer membrane of mycobacteria, known as the mycomembrane. The key players in this mechanism are the enzymes of the Antigen 85 (Ag85) complex .

The Ag85 complex, comprising three main proteins (Ag85A, Ag85B, and Ag85C), consists of mycolyltransferases that are fundamental to the biosynthesis of the mycobacterial cell wall.[1][2] These enzymes catalyze the transfer of mycolic acids—long-chain fatty acids that are characteristic components of the mycomembrane—to various acceptors. One of the primary acceptors is trehalose, a disaccharide.

The process unfolds as follows:

-

Substrate Recognition: 6-TMR-Tre, a synthetic analog of trehalose with a tetramethylrhodamine fluorophore attached at the 6-position, is recognized as a substrate by the Ag85 enzymes.[1][3] The promiscuity of these enzymes allows them to process trehalose molecules with modifications at specific positions.[1]

-

Mycolylation: The Ag85 complex catalyzes the esterification of a mycolic acid to the 6'-hydroxyl group of the trehalose moiety of 6-TMR-Tre. This reaction forms a fluorescent analog of trehalose monomycolate (TMM), namely 6-TMR-TMM .

-

Incorporation into the Mycomembrane: The newly synthesized 6-TMR-TMM is then integrated into the mycomembrane, effectively labeling the cell envelope. This incorporation into a hydrophobic environment can lead to an enhancement of the fluorescence of certain solvatochromic dyes conjugated to trehalose.

This labeling is specific to metabolically active mycobacteria, as it relies on enzymatic activity. Heat-killed or metabolically inhibited cells show significantly reduced or no labeling. The specificity of this pathway is highlighted by the fact that bacteria lacking the Ag85 system and mycolic acids, such as Escherichia coli and Bacillus subtilis, are not labeled by 6-TMR-Tre.

The Role of the LpqY-SugABC Transporter

While the primary labeling mechanism involves the extracellular or periplasmic Ag85 complex, mycobacteria also possess a dedicated trehalose transport system, the LpqY-SugABC ATP-binding cassette (ABC) transporter . This transporter is responsible for the uptake of trehalose from the environment. Although some studies suggest that the initial and primary mycolylation of fluorescent trehalose analogs occurs in the periplasm by the secreted Ag85 enzymes, the LpqY-SugABC transporter is crucial for the import of trehalose and its analogs into the cytoplasm for other metabolic processes. Therefore, this transporter can influence the overall availability of trehalose analogs for metabolic processes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and a general workflow for 6-TMR-Tre labeling experiments.

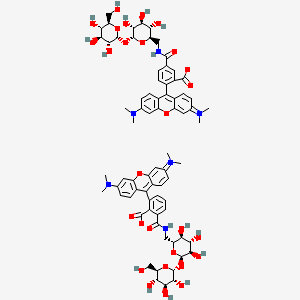

Caption: Mechanism of 6-TMR-Tre labeling in mycobacteria.

Caption: General experimental workflow for 6-TMR-Tre labeling.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of fluorescent trehalose analogs for mycobacterial labeling.

Table 1: Labeling Conditions for Fluorescent Trehalose Probes

| Mycobacterial Species | Probe | Concentration (μM) | Incubation Time | Reference |

| Mycobacterium smegmatis (Ms) | 6-TMR-Tre | 100 | 3 hours | |

| Mycobacterium marinum (Mm) | 6-TMR-Tre | 100 | 4 hours | |

| Mycobacterium smegmatis | 3HC-3-Tre | 100 | 1 hour | |

| Mycobacterium tuberculosis (Mtb) | DMN-Tre | 100 | 2 hours | |

| Mycobacterium tuberculosis | FITC-Trehalose | Not specified | Not specified |

Table 2: Inhibition of Fluorescent Trehalose Probe Labeling

| Mycobacterial Species | Probe | Inhibitor | Effect on Labeling | Reference |

| M. smegmatis, M. marinum | 6-TMR-Tre | Unmodified Trehalose | Dose-dependent reduction | |

| M. smegmatis, M. marinum | 6-TMR-Tre | Ebselen (Ag85 inhibitor) | Significant reduction | |

| M. smegmatis | DMN-Tre | Heat-killing | Abrogation of labeling | |

| M. tuberculosis | DMN-Tre | TB drugs | Inhibition of labeling |

Table 3: Properties of 6-TMR-Tre

| Property | Value | Reference |

| Molecular Weight | 753.75 g/mol | |

| Excitation Wavelength (λabs) | 532 nm | |

| Emission Wavelength (λem) | 580 nm | |

| Solubility | Soluble to 5 mg/ml in DMSO |

Experimental Protocols

The following are detailed methodologies for key experiments involving 6-TMR-Tre labeling.

General Protocol for 6-TMR-Tre Labeling of Mycobacteria

This protocol is adapted from methodologies used for labeling Mycobacterium smegmatis and Mycobacterium marinum.

Materials:

-

Mid-log phase culture of mycobacteria (e.g., M. smegmatis)

-

6-TMR-Tre stock solution (e.g., 10 mM in DMSO)

-

Growth medium (e.g., 7H9 broth supplemented with ADC and Tween 80)

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge tubes

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

Procedure:

-

Cell Preparation: Grow mycobacteria to mid-log phase (OD600 of approximately 0.5-0.8).

-

Labeling:

-

Aliquot 1 mL of the bacterial culture into a microcentrifuge tube.

-

Add 6-TMR-Tre to a final concentration of 100 μM.

-

Incubate the cells for 3-4 hours at 37°C with shaking.

-

-

Washing:

-

Pellet the cells by centrifugation (e.g., 8,000 x g for 5 minutes).

-

Discard the supernatant.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Repeat the centrifugation and washing step two more times to ensure removal of all unbound probe.

-

-

Imaging:

-

After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 50 μL).

-

Mount a small volume (e.g., 5 μL) of the cell suspension on a microscope slide and cover with a coverslip.

-

Image the cells using a fluorescence microscope. For 6-TMR-Tre, use excitation and emission wavelengths around 532 nm and 580 nm, respectively.

-

Competition Assay with Unmodified Trehalose

This assay confirms that 6-TMR-Tre labeling is specific to the trehalose metabolic pathway.

Procedure:

-

Follow the general labeling protocol as described in 4.1.

-

In parallel with the standard labeling, set up additional labeling reactions where varying concentrations of unmodified trehalose (e.g., 1 mM, 5 mM, 10 mM) are added to the bacterial culture simultaneously with the 100 μM 6-TMR-Tre.

-

After incubation and washing, image all samples under identical microscopy settings.

-

Quantify the fluorescence intensity of the labeled bacteria in each condition. A dose-dependent decrease in fluorescence in the presence of unmodified trehalose indicates competition for the same enzymatic pathway.

Inhibition Assay with an Ag85 Inhibitor

This experiment validates the role of the Ag85 complex in the labeling process.

Procedure:

-

Follow the general labeling protocol as described in 4.1.

-

Set up a parallel labeling reaction where a known Ag85 inhibitor, such as ebselen, is added to the bacterial culture along with the 6-TMR-Tre. The concentration of the inhibitor should be chosen based on its known inhibitory activity.

-

After incubation and washing, image both the control and inhibitor-treated samples using identical microscopy settings.

-

Compare the fluorescence intensity between the two conditions. A significant reduction in fluorescence in the presence of the Ag85 inhibitor confirms the involvement of these enzymes in the incorporation of 6-TMR-Tre.

Conclusion

The 6-TMR-Tre labeling technique provides a robust and specific method for visualizing the cell envelope of live mycobacteria. The mechanism, centered on the metabolic activity of the Antigen 85 complex, allows for the direct monitoring of mycomembrane dynamics. This in-depth guide offers the foundational knowledge, quantitative data, and experimental protocols for researchers to effectively utilize this powerful tool in the study of mycobacterial physiology and for the development of novel anti-tuberculosis therapeutics.

References

The Principle of Action of 6-TMR-Trehalose in Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the principle of action of 6-TMR-Trehalose (6-TMR-Tre), a fluorescent trehalose conjugate, as a metabolic probe for imaging the cell envelope of mycobacteria. 6-TMR-Tre is not an inhibitor but a tool for visualizing the dynamic processes of mycomembrane biosynthesis. It is selectively incorporated into mycobacterial trehalose monomycolate (TMM), enabling real-time, single-cell level visualization of cell wall dynamics.[1][2] This guide will detail the mechanism of incorporation, its specificity, and the experimental protocols for its application, providing a comprehensive resource for researchers in mycobacteriology and drug development.

Introduction: The Mycobacterial Cell Wall and the Role of Trehalose

The cell wall of Mycobacterium tuberculosis and other mycobacteria is a complex and unique structure, rendering these bacteria intrinsically resistant to many antibiotics and host immune responses.[3] A key feature of this cell wall is the mycomembrane, an outer lipid bilayer composed of long-chain mycolic acids.[4] Trehalose, a disaccharide, is a central molecule in mycobacterial physiology. It serves not only as a protective agent against cellular stress but also as a crucial component of major cell wall glycolipids, including Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).[5] TMM is a key precursor for the transfer of mycolic acids to the arabinogalactan core, forming the mycomembrane, and for the synthesis of TDM, a potent immunomodulatory molecule. The enzymes responsible for these mycolyl-transfer reactions are the highly conserved Antigen 85 (Ag85) complex.

6-TMR-Trehalose: A Fluorescent Probe for Mycomembrane Biogenesis

6-TMR-Trehalose is a synthetic analog of trehalose where a tetramethylrhodamine (TMR) fluorophore is attached to the 6-position of one of the glucose units. This modification allows for the fluorescent labeling and tracking of trehalose metabolism and incorporation into the mycobacterial cell wall.

Principle of Action: Metabolic Incorporation into the Mycomembrane

The principle of action of 6-TMR-Tre is based on its metabolic incorporation into the mycomembrane through the mycobacterial trehalose mycolation pathway. The process can be summarized in the following steps:

-

Uptake: 6-TMR-Tre is taken up by the mycobacterial cell.

-

Mycolylation by the Ag85 Complex: Inside the cell envelope, the Ag85 complex, a family of mycolyltransferases, recognizes 6-TMR-Tre as a substrate. The Ag85 enzymes catalyze the transfer of a mycolic acid from a donor molecule (another TMM molecule) to the 6'-hydroxyl group of the 6-TMR-Tre molecule. This results in the formation of a fluorescent glycolipid, 6-TMR-Trehalose Monomycolate (6-TMR-TMM).

-

Incorporation into the Mycomembrane: The newly synthesized 6-TMR-TMM is then incorporated into the mycomembrane, the outer leaflet of the mycobacterial cell wall.

This metabolic labeling is indicative of active cell wall biosynthesis and allows for the visualization of sites of new cell wall growth, which are typically at the poles and septa of actively dividing cells.

Specificity of 6-TMR-Trehalose Labeling

The labeling with 6-TMR-Tre is highly specific for mycobacteria and other mycolic acid-containing actinobacteria, such as Corynebacterium glutamicum. This specificity is due to the reliance on the Ag85 enzymes for incorporation. Bacteria that lack mycolic acids and the Ag85 complex, such as Gram-positive Bacillus subtilis and Gram-negative Escherichia coli, are not labeled by 6-TMR-Tre.

Data Presentation: Characteristics of 6-TMR-Trehalose

While 6-TMR-Tre is not an inhibitor and therefore does not have associated IC50 or MIC values, its key characteristics as a fluorescent probe are summarized in the table below.

| Property | Description | Reference |

| Molecular Weight | 753.75 g/mol | |

| Formula | C₃₇H₄₃N₃O₁₄ | |

| Excitation Wavelength (λex) | 532 nm | |

| Emission Wavelength (λem) | 580 nm | |

| Solubility | Soluble to 5 mg/ml in DMSO | |

| Purity | ≥98% | |

| Storage | Store at -20°C |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of 6-TMR-Trehalose for labeling mycobacteria.

Metabolic Labeling of Mycobacteria with 6-TMR-Trehalose

This protocol describes the general procedure for labeling actively growing mycobacterial cultures with 6-TMR-Tre.

Materials:

-

Mycobacterial culture (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis) in logarithmic growth phase.

-

Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80.

-

6-TMR-Trehalose stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Microcentrifuge and tubes.

-

Fluorescence microscope.

Procedure:

-

Grow mycobacterial cultures to mid-log phase (OD₆₀₀ of 0.4-0.6).

-

Dilute the culture to an OD₆₀₀ of approximately 0.1 in fresh 7H9 medium.

-

Add 6-TMR-Trehalose to the culture to a final concentration of 25-100 µM. The optimal concentration may vary depending on the mycobacterial species and experimental conditions.

-

Incubate the culture at 37°C with shaking for a period ranging from 30 minutes to 4 hours. Shorter incubation times (e.g., 5-30 minutes) are often sufficient to label the poles of the cells.

-

After incubation, harvest the cells by centrifugation at 4000 x g for 5 minutes.

-

Wash the cell pellet twice with 1 mL of PBS to remove unincorporated probe.

-

Resuspend the final cell pellet in PBS.

-

Mount the cells on a microscope slide and visualize using a fluorescence microscope with appropriate filters for TMR (e.g., excitation at ~532 nm and emission at ~580 nm).

Thin-Layer Chromatography (TLC) Analysis of 6-TMR-TMM

This protocol is used to confirm the incorporation of 6-TMR-Tre into TMM by analyzing the lipid extracts of labeled mycobacteria.

Materials:

-

6-TMR-Tre labeled mycobacterial cell pellet.

-

Chloroform.

-

Methanol.

-

TLC silica plates.

-

TLC developing chamber.

-

TLC solvent system (e.g., chloroform:methanol:water, 60:30:6, v/v/v).

-

Fluorescence scanner or UV transilluminator.

Procedure:

-

Lipid Extraction:

-

To the cell pellet from the labeling experiment, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 1 hour at room temperature.

-

Centrifuge at 2000 x g for 10 minutes to pellet the cell debris.

-

Carefully transfer the supernatant (lipid extract) to a new glass vial.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

TLC Analysis:

-

Resuspend the dried lipid extract in a small volume (e.g., 20-50 µL) of chloroform:methanol (2:1).

-

Spot the resuspended lipid extract onto a TLC silica plate.

-

Allow the spot to dry completely.

-

Place the TLC plate in a developing chamber containing the appropriate solvent system.

-

Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.

-

Remove the plate from the chamber and allow it to air dry completely.

-

-

Visualization:

-

Visualize the fluorescently labeled lipids using a fluorescence scanner or a UV transilluminator.

-

A single fluorescent spot corresponding to the mobility of TMM should be observed.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in the action and analysis of 6-TMR-Trehalose.

Caption: Metabolic pathway of 6-TMR-Trehalose incorporation into the mycobacterial mycomembrane.

Caption: Workflow for labeling mycobacteria with 6-TMR-Tre and subsequent analysis.

Conclusion

6-TMR-Trehalose serves as a powerful and specific metabolic probe for the investigation of mycomembrane biosynthesis in live mycobacteria. Its principle of action relies on the enzymatic machinery of the bacterium, specifically the Ag85 complex, to incorporate the fluorescent analog into the cell wall. This guide provides the fundamental knowledge and experimental framework for the effective use of 6-TMR-Tre in mycobacterial research. The ability to visualize cell wall dynamics in real-time offers significant advantages for studying mycobacterial physiology and for the development of new therapeutic strategies targeting the unique cell wall of these resilient pathogens.

References

- 1. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes | Springer Nature Experiments [experiments.springernature.com]

- 2. Imaging Mycobacterial Trehalose Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of mycobacteria by thin layer chromatographic analysis of mycolic acids and conventional biochemical method: four years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute modulation of mycobacterial cell envelope biogenesis by front-line TB drugs - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Invisible Foe: A Technical Guide to the Discovery and Synthesis of Fluorescent Trehalose Analogs for Mycobacterial Research

For researchers, scientists, and drug development professionals, this in-depth guide explores the innovative landscape of fluorescent trehalose analogs. These powerful chemical tools are revolutionizing our ability to visualize and understand Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. By mimicking a key nutrient for Mtb, these probes integrate into the bacterial cell wall, effectively switching on a light to reveal the pathogen's location and metabolic activity.

This document details the discovery, synthesis, and application of these probes, providing a comprehensive resource for laboratories engaged in tuberculosis research and the development of novel diagnostics and therapeutics. We present a summary of key quantitative data, detailed experimental protocols for their use, and visual diagrams of the critical biological pathways involved.

Quantitative Data Summary

The efficacy and application of fluorescent trehalose analogs are underpinned by their biochemical and photophysical properties. The following tables summarize key quantitative data for some of the most prominent analogs, facilitating comparison and selection for specific research applications.

| Probe Name | Description | Excitation Max (nm) | Emission Max (nm) | Typical Staining Concentration | Reference |

| FITC-Tre | Fluorescein isothiocyanate conjugated to trehalose. One of the first-generation fluorescent trehalose probes. | ~495 | ~519 | 100-200 µM | [1][2] |

| DMN-Tre | 4-N,N-dimethylamino-1,8-naphthalimide conjugated to trehalose. A solvatochromic dye that exhibits enhanced fluorescence in the lipophilic environment of the mycomembrane. | ~405 | ~530 | 75-100 µM | [3][4] |

| CDG-Tre | Cephalosporin-dependent green trehalose. A fluorogenic probe activated by the Mtb-specific β-lactamase, BlaC. | Not specified | Not specified | 2 µM | [5] |

| RMR-Tre | A far-red emitting molecular rotor-based fluorogenic trehalose probe. | ~540 | Far-red | Not specified | |

| 6-FITre | 6-fluorescein-trehalose. An improved analog with more intense labeling than the original FITC-Tre. | Not specified | Not specified | Not specified |

| Analog | Transporter | Binding Affinity (Kd) | Notes | Reference |

| Trehalose (unmodified) | LpqY | 109.5 ± 3.2 μM | Natural substrate for comparison. | |

| 2F-Tre | LpqY | ~876 μM (8-fold weaker than trehalose) | Fluorinated at the 2-position. | |

| 3F-Tre | LpqY | 110.8 ± 7.1 μM | Comparable affinity to unmodified trehalose. | |

| 4F-Tre | LpqY | ~1.75 mM (16-fold weaker than trehalose) | Fluorinated at the 4-position, weakest binding. | |

| 6F-Tre | LpqY | 90.3 ± 0.9 μM | Highest affinity observed in this panel. |

Core Signaling and Metabolic Pathways

The utility of fluorescent trehalose analogs is predicated on their ability to hijack specific metabolic pathways within mycobacteria. Understanding these pathways is crucial for interpreting experimental results and designing new probes.

Mycobacterial Trehalose Uptake and Incorporation

Fluorescent trehalose analogs are primarily taken up by M. tuberculosis through the LpqY-SugABC ATP-binding cassette (ABC) transporter. Once inside the periplasm, they are recognized by the antigen 85 (Ag85) complex, a group of mycolyltransferases. The Ag85 enzymes catalyze the transfer of a mycolic acid from a donor molecule, typically trehalose monomycolate (TMM), to the fluorescent trehalose analog. This results in the formation of a fluorescent trehalose monomycolate, which is then incorporated into the outer mycomembrane, rendering the bacterium fluorescent.

References

- 1. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Small Molecules as Fluorescent Probes of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Fluorogenic Trehalose Probe for Tracking Phagocytosed Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

6-TMR-Tre: A Technical Guide to its Spectral Properties and Applications in Mycobacterial Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent probe 6-TMR-Tre (6-Tetramethylrhodamine-Trehalose), focusing on its spectral properties, its application in imaging the mycobacterial cell envelope, and the methodologies for its use. 6-TMR-Tre is a valuable tool for real-time visualization of cell envelope dynamics in live mycobacteria, offering insights into fundamental biological processes and the effects of antimicrobial agents.

Core Spectral and Physicochemical Properties

6-TMR-Tre is a fluorescent conjugate of trehalose, a sugar that is a key component of the mycobacterial cell wall. Its fluorescent properties, derived from the tetramethylrhodamine (TMR) fluorophore, allow for sensitive detection using fluorescence microscopy.

| Property | Value | Reference |

| Excitation Maximum (λex) | 532 nm | [1] |

| Emission Maximum (λem) | 580 nm | [1] |

| Emission Color | Yellow | [1] |

| Molecular Weight | 753.75 g/mol | [1] |

| Formula | C37H43N3O14 | [1] |

| Solubility | Soluble to 5 mg/ml in DMSO | |

| Purity | ≥98% | |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

6-TMR-Tre is a metabolic probe that is actively incorporated into the mycobacterial cell envelope. This process is primarily mediated by the Antigen 85 (Ag85) complex, a group of mycolyltransferases crucial for the synthesis of the mycomembrane. The Ag85 complex catalyzes the transfer of mycolic acids to trehalose, forming trehalose monomycolate (TMM) and trehalose dimycolate (TDM), essential components of the outer membrane. 6-TMR-Tre mimics natural trehalose and is utilized by the Ag85 complex, leading to its incorporation into TMM. This targeted labeling allows for the specific visualization of mycomembrane dynamics and biogenesis.

Experimental Protocols

The following protocols are generalized methodologies for the use of 6-TMR-Tre in live-cell imaging of mycobacteria. Optimization may be required for specific strains and experimental conditions.

Preparation of 6-TMR-Tre Stock Solution

-

Reconstitution: Prepare a stock solution of 6-TMR-Tre by dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 5 mg/mL.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Metabolic Labeling of Mycobacteria

-

Bacterial Culture: Grow mycobacterial cultures (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis) in appropriate liquid medium to the desired optical density (OD), typically mid-log phase.

-

Labeling: Add 6-TMR-Tre to the bacterial culture to a final concentration of 100 µM. Incubation times can vary depending on the desired labeling intensity and the specific mycobacterial species. Short pulses of 5 to 30 minutes can be used to visualize active sites of cell wall synthesis, while longer incubations of 3 to 4 hours can achieve more uniform labeling.

-

Incubation: Incubate the culture under standard growth conditions (e.g., 37°C with shaking).

Live-Cell Fluorescence Microscopy

-

Sample Preparation: After incubation, cells can be directly imaged without washing, which is particularly advantageous for time-lapse experiments. Alternatively, to reduce background fluorescence, cells can be washed by centrifuging the culture, removing the supernatant, and resuspending the cell pellet in fresh medium or phosphate-buffered saline (PBS).

-

Microscopy:

-

Mount a small volume of the cell suspension on a microscope slide with a coverslip. Agarose pads can be used to immobilize the bacteria for time-lapse imaging.

-

Image the cells using a fluorescence microscope equipped for detecting TMR fluorescence. Suitable imaging modalities include confocal and super-resolution microscopy.

-

Excitation: Use a laser line or filter set appropriate for the excitation maximum of 6-TMR-Tre (approximately 532 nm).

-

Emission: Collect the emitted fluorescence using a filter set centered around the emission maximum (approximately 580 nm).

-

-

Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal, which corresponds to the sites of TMM incorporation and mycomembrane synthesis.

Applications in Drug Development and Research

The ability of 6-TMR-Tre to visualize mycomembrane dynamics in real-time makes it a powerful tool for:

-

Studying Mycobacterial Growth and Division: By observing the sites of new cell wall synthesis, researchers can gain insights into the fundamental processes of bacterial growth and division.

-

High-Throughput Screening: 6-TMR-Tre can be used in screening assays to identify new antimicrobial compounds that disrupt mycomembrane biogenesis.

-

Mechanism of Action Studies: Researchers can use this probe to investigate how existing and novel antibiotics affect the integrity and synthesis of the mycobacterial cell envelope. For example, studies have shown that treatment with ethambutol, a frontline tuberculosis drug, alters the localization of 6-TMR-Tre labeling.

References

The Biological Activity of 6-TMR-Trehalose in Prokaryotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 6-TMR-Trehalose (6-TMR-Tre), a fluorescent analog of trehalose, with a specific focus on its application in prokaryotic cells, particularly within the Mycobacterium genus. This document details the mechanism of action, experimental applications, and relevant protocols for the use of this powerful molecular probe.

Introduction to 6-TMR-Trehalose

6-TMR-Trehalose is a synthetic conjugate of trehalose and the fluorophore tetramethylrhodamine (TMR). It is designed to act as a metabolic probe to investigate the biosynthesis and dynamics of the mycobacterial cell envelope.[1] Trehalose is a crucial disaccharide for mycobacteria, serving as a key component of the cell wall glycolipids, such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM).[2][3] By mimicking native trehalose, 6-TMR-Tre allows for the fluorescent labeling and real-time visualization of cell wall synthesis in live bacteria.[1][4]

Mechanism of Action and Specificity

The biological activity of 6-TMR-Tre is centered on its metabolic incorporation into the mycobacterial cell wall. This process is highly specific to prokaryotes that utilize trehalose in their cell envelope, primarily actinomycetes like Mycobacterium and Corynebacterium. The probe does not label Gram-positive bacteria such as Bacillus subtilis or Gram-negative bacteria like Escherichia coli, which lack the necessary biochemical pathways.

The incorporation of 6-TMR-Tre is mediated by the Antigen 85 (Ag85) complex, a group of mycolyltransferase enzymes (Ag85A, Ag85B, and Ag85C) that are essential for the synthesis of the mycobacterial mycomembrane. These enzymes catalyze the transfer of mycolic acids to trehalose and other acceptors in the cell wall. 6-TMR-Tre serves as a substrate for the Ag85 complex, resulting in its covalent attachment to mycolic acids to form a fluorescent analog of TMM. This fluorescent TMM is then integrated into the mycomembrane, allowing for direct visualization of cell wall biogenesis.

dot

Quantitative Data

The incorporation of 6-TMR-Tre into the mycobacterial cell wall can be quantified and is influenced by various factors, including the presence of competing substrates and the activity of cell wall-targeting antibiotics.

| Condition | Organism(s) | Effect on 6-TMR-Tre Labeling | Observation | Reference(s) |

| Co-incubation with unmodified trehalose | M. smegmatis, M. marinum | Competitive Inhibition | Dose-dependent reduction in fluorescence intensity. | |

| Treatment with Ebselen (Ag85 inhibitor) | M. smegmatis, M. marinum | Inhibition | Significant reduction in metabolic incorporation. | |

| Treatment with Ethambutol (EMB) | M. marinum | Increased Labeling | Dose-dependent increase in fluorescence after 2 hours. | |

| Treatment with Isoniazid (INH), SQ109, Rifampicin (RIF) | M. marinum | Decreased Labeling | General decrease in fluorescence, suggesting cellular toxicity. | |

| Treatment with TB drug cocktail | M. smegmatis | Inhibition | Loss of detectable labeling after 3 hours. |

Experimental Protocols

The following are detailed methodologies for key experiments involving 6-TMR-Tre.

Metabolic Labeling of Mycobacteria

This protocol describes the general procedure for labeling live mycobacteria with 6-TMR-Tre.

Materials:

-

Mid-log phase culture of mycobacteria (e.g., M. smegmatis, M. marinum)

-

7H9 broth supplemented with appropriate nutrients

-

6-TMR-Tre stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Grow mycobacteria to mid-log phase (OD600 ≈ 0.4-0.6) in 7H9 broth.

-

Dilute the culture to the desired starting OD600 in fresh 7H9 medium.

-

Add 6-TMR-Tre to the culture to a final concentration of 10-100 µM.

-

Incubate the culture at 37°C with shaking for the desired labeling period. Incubation times can range from short pulses (5-45 minutes) for observing active growth zones to longer periods (2-3 hours) for drug treatment studies.

-

After incubation, harvest the cells by centrifugation (e.g., 4000 x g for 5 minutes).

-

Wash the cell pellet twice with PBS to remove unincorporated probe.

-

Resuspend the final cell pellet in PBS or appropriate medium for downstream analysis (microscopy, flow cytometry).

dot

Analysis by Thin-Layer Chromatography (TLC)

This protocol is used to confirm the incorporation of 6-TMR-Tre into TMM.

Materials:

-

6-TMR-Tre labeled mycobacterial cell pellet

-

Chloroform:Methanol (2:1, v/v)

-

TLC silica plates

-

TLC developing solvent system (e.g., chloroform:methanol:water, 100:14:0.8, v/v/v)

-

Fluorescence scanner

Procedure:

-

Perform a total lipid extraction from the 6-TMR-Tre labeled cell pellet using a chloroform:methanol mixture.

-

Concentrate the lipid extract under a stream of nitrogen.

-

Spot the concentrated lipid extract onto a TLC silica plate.

-

Develop the TLC plate using an appropriate solvent system to separate different lipid species.

-

After development, air dry the plate.

-

Scan the plate using a fluorescence scanner with excitation and emission wavelengths suitable for TMR (e.g., Ex: 532 nm, Em: 580 nm) to visualize the fluorescently labeled TMM. A single fluorescent band corresponding to the mobility of TMM is expected.

Super-Resolution Microscopy

This protocol outlines the imaging of 6-TMR-Tre labeled mycobacteria using Structured Illumination Microscopy (SIM).

Materials:

-

6-TMR-Tre labeled mycobacteria

-

Microscope slides and coverslips

-

Agarose pads (e.g., 1.5% in PBS)

-

A super-resolution microscope equipped for SIM

Procedure:

-

Prepare a 1.5% agarose pad by sandwiching molten agarose between two glass slides.

-

Spot a small volume (e.g., 1-2 µL) of the resuspended labeled mycobacteria onto a microscope slide.

-

Place the agarose pad over the bacterial suspension.

-

Mount a coverslip on top of the agarose pad.

-

Image the sample using a SIM-equipped microscope. Use an appropriate laser line for excitation of TMR (e.g., 561 nm) and collect the emitted fluorescence.

-

Reconstruct the super-resolution images from the raw data using the microscope's software. This allows for visualization of the subcellular localization of TMM with high resolution, often revealing polar localization in actively growing cells.

Conclusion

6-TMR-Trehalose is a highly specific and effective tool for the study of mycobacterial cell wall dynamics. Its metabolic incorporation into the mycomembrane via the Ag85 complex allows for real-time visualization of cell wall biogenesis and provides a quantitative measure of this process. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists in the fields of microbiology and drug development to utilize 6-TMR-Tre in their investigations of mycobacterial physiology and the effects of antimicrobial agents.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of ethambutol on accumulation and secretion of trehalose mycolates and free mycolic acid in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute modulation of mycobacterial cell envelope biogenesis by front-line TB drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Uptake Pathway of 6-TMR-Trehalose in Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose is a disaccharide crucial for the survival, virulence, and cell wall integrity of many bacteria, most notably Mycobacterium tuberculosis (Mtb).[1][2] It is a key component of essential cell envelope glycolipids like trehalose dimycolate (TDM) and trehalose monomycolate (TMM).[3] The pathways that synthesize and transport trehalose are absent in mammals, making them attractive targets for novel diagnostics and therapeutics.

6-Carboxytetramethylrhodamine-Trehalose (6-TMR-Tre) is a fluorescent analog of trehalose.[4] It serves as a powerful chemical probe to investigate trehalose uptake and cell envelope dynamics in live bacteria. By hijacking the natural trehalose transport machinery, 6-TMR-Tre allows for real-time visualization of these processes at a single-cell level using advanced microscopy techniques. This guide provides an in-depth overview of the primary uptake pathway for 6-TMR-Tre in mycobacteria, summarizes key quantitative data, and offers detailed experimental protocols for its application.

The Primary Uptake Pathway: The LpqY-SugABC Transporter

The sole pathway for trehalose import into the cytoplasm of Mtb and other mycobacteria is the LpqY-SugABC ATP-binding cassette (ABC) transporter. This system is primarily involved in recycling trehalose that is released into the periplasmic space during the remodeling of the mycomembrane. Given its structural similarity, 6-TMR-Tre is recognized and transported by this same system. The transporter is essential for mycobacterial viability and virulence, making it a high-value target.

The LpqY-SugABC transporter consists of four core protein components:

-

LpqY: A periplasmic substrate-binding lipoprotein that captures trehalose (or 6-TMR-Tre) with high specificity.

-

SugA and SugB: Two transmembrane domain proteins that form the channel through which the substrate crosses the cytoplasmic membrane.

-

SugC: An ATPase, or nucleotide-binding domain, which hydrolyzes ATP to power the transport process.

The transport mechanism involves the binding of 6-TMR-Tre to LpqY, which then docks with the SugAB transmembrane complex. This interaction triggers ATP hydrolysis by SugC, inducing a conformational change that translocates the 6-TMR-Tre molecule across the membrane and into the cytoplasm.

Quantitative Data on 6-TMR-Tre Uptake and Inhibition

Quantitative analysis of 6-TMR-Tre uptake is critical for understanding transporter efficiency and for screening potential inhibitors. The following tables summarize key data derived from studies on mycobacteria.

Table 1: Competitive Inhibition of 6-TMR-Tre Labeling

| Species | Inhibitor | Concentration | Effect on 6-TMR-Tre Labeling | Reference |

| M. smegmatis | Unmodified Trehalose | Dose-dependent | Reduces 6-TMR-Tre incorporation | |

| M. marinum | Unmodified Trehalose | Dose-dependent | Reduces 6-TMR-Tre incorporation | |

| M. smegmatis | Ebselen (Ag85 inhibitor) | - | Significantly reduces metabolic incorporation | |

| M. marinum | Ebselen (Ag85 inhibitor) | - | Significantly reduces metabolic incorporation |

Table 2: Antimicrobial and Anti-Biofilm Activity of Trehalose Analogs (Requires LpqY-SugABC Uptake)

| Species | Compound Type | Activity | Concentration Range (MIC/MBIC) | Reference |

| M. smegmatis | 6-position-modified trehalose analogs | Growth Inhibition | 100-999 µM (two- to three-digit) | |

| M. smegmatis | 6-position-modified trehalose analogs | Biofilm Inhibition | 100-999 µM (two- to three-digit) |

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.

Experimental Protocols

The following protocols provide a framework for studying 6-TMR-Tre uptake using fluorescence microscopy and flow cytometry.

Protocol: Bacterial Culture and Preparation

-

Inoculation: Inoculate a single colony of mycobacteria (e.g., M. smegmatis) from an agar plate into 5 mL of Middlebrook 7H9 broth, supplemented with 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase), 0.5% (v/v) glycerol, and 0.05% (w/v) Tween 80.

-

Growth: Grow cultures at 37°C with shaking until they reach the mid-logarithmic phase, typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6.

-

Harvesting (Optional): For certain applications, bacteria can be pelleted by centrifugation (e.g., 5000 rpm for 10 minutes) and resuspended in a suitable buffer like phosphate-buffered saline (PBS).

Protocol: 6-TMR-Tre Metabolic Labeling Assay

-

Stock Solution: Prepare a 10 mM stock solution of 6-TMR-Tre in a suitable solvent like DMSO. Store at -20°C.

-

Labeling: To the bacterial culture (at OD₆₀₀ ≈ 0.5), add the 6-TMR-Tre stock solution to a final concentration of 100 µM.

-

Incubation: Incubate the culture with the probe for a defined period. This can range from 30 minutes to 4 hours, depending on the bacterial species and experimental goal. Perform incubation at 37°C with shaking.

-

Controls:

-

Negative Control: An identical bacterial culture incubated without the 6-TMR-Tre probe.

-

Competition Control: A culture co-incubated with 100 µM 6-TMR-Tre and an excess of unlabeled trehalose (e.g., 10 mM) to confirm specific uptake.

-

-

Washing: After incubation, pellet the bacteria by centrifugation. Discard the supernatant and wash the cells twice with 1 mL of PBS to remove any non-internalized probe.

-

Resuspension: Resuspend the final bacterial pellet in PBS or a suitable medium for analysis.

Protocol: Analysis by Fluorescence Microscopy

-

Slide Preparation: Place a small aliquot (5-10 µL) of the resuspended bacterial solution onto a clean microscope slide and cover with a coverslip.

-

Imaging: Visualize the bacteria using a fluorescence microscope equipped with appropriate filters for tetramethylrhodamine (TMR). Typically, this involves an excitation wavelength around 532 nm and an emission wavelength around 580 nm.

-

Data Acquisition: Capture images using both differential interference contrast (DIC) or phase-contrast for bacterial morphology and the fluorescence channel to observe probe localization. Polar labeling is often observed, consistent with areas of new cell envelope synthesis.

Biological Context and Logical Relationships

Understanding the uptake of 6-TMR-Tre is not just about the transporter itself but also its role in the broader context of mycobacterial cell wall metabolism. The LpqY-SugABC system is integral to a recycling pathway that is energetically favorable for the bacterium, especially under nutrient-limiting conditions.

During the biogenesis of the mycomembrane, mycolic acids are transported to the periplasm as TMM. The Antigen 85 complex (Ag85) then transfers the mycolic acid from TMM to arabinogalactan or to another TMM molecule, releasing free trehalose as a byproduct. Instead of expending significant energy to synthesize new trehalose, the bacterium efficiently recycles this released trehalose using the LpqY-SugABC transporter. Disrupting this recycling impairs Mtb virulence.

Conclusion

The fluorescent probe 6-TMR-Tre, in conjunction with its specific uptake pathway via the LpqY-SugABC transporter, provides a robust system for studying mycobacterial cell envelope dynamics. The essentiality of this transporter for virulence highlights its potential as a target for novel anti-tubercular agents. The methodologies and data presented in this guide offer a comprehensive foundation for researchers aiming to leverage this powerful tool for basic research, diagnostics, and drug development. Exploiting this unique sugar uptake pathway could pave the way for mycobacteria-specific delivery of inhibitors or other chemical payloads.

References

- 1. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6 TMR Tre | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

6-TMR-Trehalose as a Probe for Mycobacterial Cell Envelope Biogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 6-TMR-Trehalose (6-TMR-Tre), a fluorescent analog of trehalose, as a powerful tool to investigate the biogenesis of the mycobacterial cell envelope. This probe allows for real-time visualization of trehalose monomycolate (TMM) dynamics, a key component of the unique and formidable mycobacterial outer membrane, also known as the mycomembrane. Understanding the assembly and dynamics of this essential structure is critical for the development of new therapeutic strategies against mycobacterial pathogens, including Mycobacterium tuberculosis.

Introduction to 6-TMR-Trehalose

6-TMR-Tre is a fluorescent conjugate of trehalose and tetramethylrhodamine (TMR), a bright and photostable fluorophore.[1] It serves as a metabolic probe that is selectively incorporated into the mycobacterial cell envelope, specifically labeling TMM.[1][2] This allows for the investigation of mycomembrane dynamics and the effects of various agents on its biogenesis at the single-cell level, compatible with both confocal and super-resolution microscopy.[1][2]

Probe Specifications:

| Property | Value |

| Molecular Weight | 753.75 g/mol |

| Formula | C₃₇H₄₃N₃O₁₄ |

| Excitation Wavelength (λabs) | 532 nm |

| Emission Wavelength (λem) | 580 nm |

| Solubility | Soluble to 5 mg/ml in DMSO |

| Purity | ≥98% |

| Storage | Store at -20°C |

Mechanism of Action and Specificity

The incorporation of 6-TMR-Tre into the mycobacterial cell envelope is an active metabolic process mediated by the Antigen 85 (Ag85) complex. The Ag85 complex, a group of mycolyltransferases, catalyzes the transfer of mycolic acids from one TMM molecule to another to form trehalose dimycolate (TDM), or to the arabinogalactan layer. This process is essential for the integrity of the mycomembrane.

The promiscuity of the Ag85 complex allows it to recognize and process 6-TMR-Tre as a substrate, leading to the formation of 6-TMR-Trehalose monomycolate (6-TMR-TMM). This fluorescently labeled TMM is then integrated into the mycomembrane, allowing for direct visualization of sites of active cell wall synthesis.

Figure 1. Metabolic incorporation of 6-TMR-Tre into the mycobacterial mycomembrane.

The specificity of 6-TMR-Tre for mycobacteria has been demonstrated by the lack of labeling in bacteria that do not produce trehalose mycolates, such as the Gram-positive Bacillus subtilis and the Gram-negative Escherichia coli.

Experimental Protocols

Labeling of Mycobacteria with 6-TMR-Trehalose

This protocol is adapted from studies on Mycobacterium smegmatis (Ms) and Mycobacterium marinum (Mm).

Materials:

-

Mid-log phase culture of mycobacteria (e.g., M. smegmatis, M. tuberculosis) in appropriate growth medium (e.g., 7H9 broth supplemented with ADC and Tween 80).

-

6-TMR-Trehalose stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Microcentrifuge tubes.

-

Microscope slides and coverslips.

Procedure:

-

Grow mycobacterial cultures to mid-log phase (OD₆₀₀ of 0.4-0.6).

-

Dilute the 6-TMR-Tre stock solution in culture medium to the desired final concentration (typically 25-100 µM).

-

Add the 6-TMR-Tre solution to the bacterial culture.

-

Incubate the culture at 37°C with shaking for the desired labeling period. Incubation times can be varied for pulse-chase experiments (e.g., 5, 15, or 30 minutes for M. smegmatis). For general labeling, longer incubation times (e.g., 3-4 hours) can be used.

-

After incubation, pellet the cells by centrifugation (e.g., 8,000 x g for 3 minutes).

-

Wash the cell pellet twice with PBS to remove unincorporated probe.

-

Resuspend the final cell pellet in PBS or appropriate imaging medium.

-

Mount the cells on a microscope slide for imaging.

Figure 2. Workflow for labeling mycobacteria with 6-TMR-Trehalose.

Inhibition of 6-TMR-Trehalose Incorporation

To confirm that the labeling is a result of specific metabolic incorporation, competition experiments and inhibitor studies can be performed.

-

Competition with Unlabeled Trehalose: Co-incubate the mycobacterial culture with 6-TMR-Tre and a molar excess of unlabeled trehalose. A dose-dependent reduction in fluorescence intensity confirms specific uptake and processing.

-

Inhibition with Ebselen: Ebselen is a covalent inhibitor of the Ag85 complex. Pre-incubating the cells with ebselen prior to adding 6-TMR-Tre will significantly reduce the incorporation of the fluorescent probe.

Lipid Extraction and TLC Analysis of 6-TMR-TMM

This protocol allows for the biochemical confirmation of 6-TMR-Tre incorporation into TMM.

Materials:

-

6-TMR-Tre labeled mycobacterial cell pellet.

-

Chloroform/Methanol (2:1, v/v).

-

Silica gel TLC plates.

-

TLC developing solvent (e.g., chloroform/methanol/water, 60:30:6, v/v/v).

-

Fluorescence scanner or UV transilluminator.

Procedure:

-

Resuspend the labeled cell pellet in chloroform/methanol (2:1).

-

Vortex vigorously for 15 minutes to extract the lipids.

-

Centrifuge to pellet the cell debris.

-

Carefully collect the supernatant containing the lipid extract.

-

Concentrate the lipid extract under a stream of nitrogen.

-

Spot the concentrated extract onto a silica gel TLC plate.

-

Develop the TLC plate in the appropriate solvent system.

-

Visualize the fluorescently labeled lipids using a fluorescence scanner. A single fluorescent band corresponding to the mobility of TMM should be observed.

Quantitative Data Analysis

The fluorescence intensity of 6-TMR-Tre labeled mycobacteria can be quantified using flow cytometry or by analyzing fluorescence microscopy images.

Effect of Inhibitors on 6-TMR-Tre Labeling

| Inhibitor | Concentration | Mycobacterial Species | Observed Effect | Reference |

| Unlabeled Trehalose | Molar Excess | M. smegmatis, M. marinum | Dose-dependent reduction in fluorescence | |

| Ebselen | 100 µg/mL | M. smegmatis, M. marinum | Significant reduction in fluorescence |

Effects of Front-Line Tuberculosis Drugs on 6-TMR-Tre Labeling

The impact of clinically relevant antibiotics on mycomembrane biogenesis can be assessed using 6-TMR-Tre.

| Drug | Target | Mycobacterial Species | Concentration | Effect on 6-TMR-Tre Labeling | Reference |

| Ethambutol (EMB) | Arabinogalactan synthesis | M. marinum | >MIC | Dose-dependent increase in labeling | |

| Isoniazid (INH) | Mycolic acid synthesis | M. marinum | >MIC | General decrease in labeling (cellular toxicity) | |

| SQ109 | MmpL3 TMM transporter | M. marinum | >MIC | Unchanged labeling | |

| Rifampicin (RIF) | RNA polymerase | M. marinum | >MIC | Minor changes in labeling |

Note: The general decrease in labeling with some drugs at higher concentrations is likely due to overall cellular toxicity.

Visualization with Super-Resolution Microscopy

6-TMR-Tre is well-suited for super-resolution imaging techniques, such as Stimulated Emission Depletion (STED) microscopy, which can provide nanoscale insights into the spatial organization of mycomembrane synthesis.

General Imaging Parameters for TAMRA-based Probes:

-

Excitation: A pulsed laser at ~561 nm is typically used for excitation of TAMRA.

-

Depletion (STED): A high-power, donut-shaped depletion laser at ~660 nm is used to de-excite fluorophores at the periphery of the excitation spot, thus increasing resolution.

-

Detection: A high-sensitivity detector, such as an avalanche photodiode (APD) or a photomultiplier tube (PMT), is used to collect the emitted fluorescence in the spectral range of TAMRA (~580-640 nm).

-

Image Acquisition: Images are typically acquired by raster scanning the co-aligned excitation and depletion laser beams across the sample.

Figure 3. Relationship between the mechanism of action of TB drugs and their effect on 6-TMR-Tre labeling.

Conclusion

6-TMR-Trehalose is a valuable and versatile tool for studying the dynamic processes of mycobacterial cell envelope biogenesis. Its specificity, photostability, and suitability for advanced microscopy techniques make it an indispensable probe for researchers in the fields of mycobacteriology, infectious diseases, and drug development. The methodologies and data presented in this guide provide a solid foundation for the successful application of 6-TMR-Tre in elucidating the intricacies of the mycobacterial cell wall and in the search for novel anti-mycobacterial agents.

References

An In-depth Technical Guide to Early Studies on Tetramethylrhodamine-Trehalose Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on tetramethylrhodamine-trehalose (TMR-Tre) conjugates. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand and apply these fluorescent probes in their work. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data available from early studies on 6-TMR-Tre, a prominent tetramethylrhodamine-trehalose conjugate.

Table 1: Physicochemical and Optical Properties of 6-TMR-Tre [1]

| Property | Value |

| Molecular Weight | 753.75 g/mol |

| Formula | C₃₇H₄₃N₃O₁₄ |

| Solubility | Soluble to 5 mg/mL in DMSO |

| Purity | ≥98% |

| Maximum Absorption (λabs) | 532 nm |

| Maximum Emission (λem) | 580 nm |

| Emission Color | Yellow |

Table 2: Qualitative and Semi-Quantitative Cellular Uptake and Localization in Mycobacterium smegmatis [2]

| Incubation Time | Observation |

| 5 minutes | Weak polar fluorescence labeling |

| 15 minutes | Stronger polar fluorescence labeling |

| 30 minutes | Intense polar fluorescence labeling |

| 45 minutes (in M. marinum) | Heterogeneous labeling along the cell length |

| Localization | Trehalose monomycolate (TMM) in the mycomembrane |

Experimental Protocols

This section details the methodologies for the synthesis of 6-TMR-Tre and its application in the labeling and analysis of mycobacteria.

Synthesis of 6-TMR-Tre

The synthesis of 6-TMR-Tre is a two-step process involving the synthesis of a 6-azido-6-deoxytrehalose precursor followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to attach the tetramethylrhodamine fluorophore.

Step 1: Synthesis of 2,2',3,3',4,4',6'-Hepta-O-benzyl-6-deoxy-6-azido-α,α'-trehalose [3]

-

Reaction Setup: Dissolve 2,2',3,3',4,4',6'-hepta-O-benzyl-6-deoxy-6-iodo-α,α'-trehalose (1 equivalent) in dimethylformamide (DMF).

-

Azide Addition: Add sodium azide (NaN₃, 5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.

-

Work-up:

-

Cool the solution and dilute it with ethyl acetate.

-

Wash the organic layer three times with a saturated sodium chloride (NaCl) solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2,2',3,3',4,4',6'-hepta-O-benzyl-6-deoxy-6-azido-α,α'-trehalose.

-

Deprotection: The benzyl protecting groups are removed in a subsequent step (details not specified in the initial search results) to yield 6-azido-6-deoxytrehalose.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Synthesize 6-TMR-Tre [4][5]

This protocol is a general guideline for a CuAAC reaction.

-

Reaction Components:

-

6-azido-6-deoxytrehalose (azide component)

-

Tetramethylrhodamine-alkyne (TMR-alkyne, alkyne component)

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the catalytic Cu(I) species.

-

A Cu(I)-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to improve reaction efficiency and protect biomolecules.

-

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve the 6-azido-6-deoxytrehalose and TMR-alkyne in an appropriate solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).

-

Prepare a premixed solution of CuSO₄ and the stabilizing ligand.

-

-

Reaction Initiation:

-

Add the CuSO₄/ligand solution to the azide/alkyne mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Purification: Purify the resulting 6-TMR-Tre conjugate using a suitable chromatographic method, such as silica gel chromatography or high-performance liquid chromatography (HPLC).

Labeling of Mycobacteria with 6-TMR-Tre

-

Bacterial Culture: Grow Mycobacterium smegmatis or other mycobacterial species in an appropriate liquid medium (e.g., 7H9 broth) at 37°C with shaking to mid-log phase (OD₆₀₀ between 0.4 and 0.6).

-

Labeling: Add 6-TMR-Tre to the bacterial culture to a final concentration of 75 µM.

-

Incubation: Incubate the culture at 37°C with shaking for the desired time (e.g., 5 minutes to 24 hours).

-

Harvesting and Washing:

-

Harvest the labeled bacterial cells by centrifugation (e.g., 4000 rpm for 10 minutes at room temperature).

-

Wash the cell pellet with phosphate-buffered saline (PBS) to remove unincorporated probe.

-

Analysis of Labeled Mycobacteria

Flow Cytometry for Quantitative Analysis

-

Sample Preparation: Resuspend the washed, 6-TMR-Tre labeled mycobacterial cells in PBS.

-

Data Acquisition: Analyze the cell suspension using a flow cytometer equipped with an appropriate laser for excitation of TMR (e.g., a yellow-green laser at ~561 nm) and a detector for its emission (~580 nm).

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the bacterial population to assess the extent of labeling. Compare the MFI of labeled cells to that of unlabeled control cells.

Thin Layer Chromatography (TLC) for Lipid Analysis

-

Lipid Extraction:

-

After labeling and washing, extract the total lipids from the mycobacterial cell pellet using a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

Incubate the cell suspension in the solvent mixture with agitation overnight.

-

Separate the lipid-containing organic phase from the aqueous phase and cell debris by centrifugation.

-

Evaporate the solvent from the organic phase under a stream of nitrogen.

-

-

TLC Analysis:

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1 v/v).

-

Spot the lipid extract onto a silica TLC plate.

-

Develop the TLC plate using a suitable solvent system to separate the different lipid species (e.g., chloroform:methanol:water, 65:25:4 v/v/v).

-

-

Visualization:

-

Visualize the fluorescently labeled lipids, specifically TMR-Tre incorporated into TMM, using a fluorescence scanner with appropriate excitation and emission filters.

-

Super-Resolution Microscopy

-

Sample Preparation:

-

Fix the 6-TMR-Tre labeled and washed mycobacterial cells with 4% paraformaldehyde in PBS.

-

Mount the fixed cells on a microscope slide or coverslip suitable for high-resolution imaging.

-

-

Imaging:

-

Image the samples using a super-resolution microscope, such as a stimulated emission depletion (STED) microscope, equipped with lasers and detectors appropriate for TMR.

-

-

Image Analysis: Analyze the resulting high-resolution images to determine the subcellular localization of the 6-TMR-Tre probe.

Signaling Pathways and Experimental Workflows

Proposed General Trehalose Signaling Pathway in Autophagy Induction

While a specific signaling pathway for TMR-trehalose conjugates has not been elucidated in the provided search results, the general mechanism of trehalose-induced autophagy in mammalian cells has been described. The following diagram illustrates this proposed pathway.

Caption: Proposed pathway of trehalose-induced autophagy in mammalian cells.

Experimental Workflow for Mycobacterial Labeling and Analysis

The following diagram outlines the general workflow for studying mycobacteria using TMR-trehalose conjugates.

Caption: General workflow for synthesis, labeling, and analysis using 6-TMR-Tre.

References

- 1. 6 TMR Tre | Fluorescent Probes for Imaging Bacteria: R&D Systems [rndsystems.com]

- 2. Acute modulation of mycobacterial cell envelope biogenesis by front-line TB drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro characterization of trehalose-based inhibitors of mycobacterial trehalose 6-phosphate phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jenabioscience.com [jenabioscience.com]

A Technical Guide to 6-TMR-Tre for Advanced Bacterial Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-carboxytetramethylrhodamine-trehalose (6-TMR-Tre), a fluorescent probe enabling real-time visualization of the bacterial cell envelope. This document details the probe's mechanism of action, photophysical properties, and its application in advanced imaging techniques, particularly super-resolution microscopy. Experimental protocols for synthesis, bacterial labeling, and imaging are provided to facilitate its use in research and drug development.

Introduction

The mycobacterial cell wall, a complex and dynamic structure, is a crucial target for both therapeutic intervention and diagnostic imaging. 6-TMR-Tre is a fluorescently labeled trehalose analog that has emerged as a powerful tool for studying the biogenesis and dynamics of the mycobacterial mycomembrane. By mimicking a natural substrate, it is metabolically incorporated into the cell wall, allowing for specific and high-resolution imaging of live bacteria.

Mechanism of Action: Hijacking the Mycomembrane Synthesis Pathway

6-TMR-Tre's specificity for mycobacteria and related actinobacteria stems from its recognition and processing by the Antigen 85 (Ag85) complex, a group of mycolyltransferase enzymes essential for the synthesis of the mycomembrane[1][2]. The probe is incorporated into trehalose monomycolate (TMM), a key glycolipid in the mycobacterial cell wall[1][3].

The proposed pathway is as follows:

-

Uptake: Exogenously supplied 6-TMR-Tre is taken up by the mycobacterium.

-

Ag85-Mediated Mycolylation: The Ag85 complex, located in the cell envelope, catalyzes the transfer of a mycolic acid from a donor molecule to the 6-hydroxyl group of the trehalose moiety of 6-TMR-Tre.

-

Incorporation into TMM: This enzymatic reaction results in the formation of 6-TMR-Tre-monomycolate.

-

Localization in the Mycomembrane: The newly synthesized fluorescent glycolipid is then integrated into the mycomembrane, allowing for direct visualization of its structure and dynamics.

This process is dependent on the metabolic activity of the bacteria, as heat-killed cells do not incorporate the probe. Furthermore, the labeling can be competitively inhibited by the addition of unlabeled trehalose, confirming the specificity of the uptake and incorporation pathway[1].

Physicochemical and Photophysical Properties

The utility of a fluorescent probe is largely determined by its photophysical characteristics. 6-TMR-Tre is based on the bright and photostable tetramethylrhodamine (TMR) fluorophore.

| Property | Value | Reference |

| Molecular Weight | 753.75 g/mol | |

| Molecular Formula | C₃₇H₄₃N₃O₁₄ | |

| Solubility | Soluble to 5 mg/mL in DMSO | |

| Purity | ≥98% | |

| Excitation Max (λex) | 532 nm | |

| Emission Max (λem) | 580 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ (for 5(6)-TAMRA) | |

| Quantum Yield (Φ) | Not explicitly found for 6-TMR-Tre. Rhodamine B, a related dye, has a quantum yield of 0.36. | |

| Storage | Store at -20°C |

Experimental Protocols

Synthesis of 6-TMR-Tre

6-TMR-Tre can be synthesized from a 6-azido-trehalose precursor, which is then coupled to a TAMRA-NHS ester. A general two-step approach involves the initial synthesis of 6-amino-6-deoxy-trehalose followed by its reaction with 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TAMRA-NHS).

Materials:

-

6-amino-6-deoxy-trehalose

-

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TAMRA-NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Dissolution: Dissolve 6-amino-6-deoxy-trehalose in anhydrous DMF.

-

Addition of Base: Add TEA or DIEA to the solution to act as a base.

-

Coupling Reaction: Add TAMRA-NHS to the reaction mixture. The reaction is typically carried out at room temperature and protected from light.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Once the reaction is complete, purify the crude product by RP-HPLC to obtain 6-TMR-Tre.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Bacterial Labeling Protocol

This protocol is a general guideline for labeling Mycobacterium smegmatis (M. smegmatis), a commonly used model organism. Optimization may be required for other mycobacterial species.

Materials:

-

M. smegmatis culture in logarithmic growth phase

-

7H9 broth supplemented with ADC (albumin-dextrose-catalase) and tween 80

-

6-TMR-Tre stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge tubes

Procedure:

-

Culture Preparation: Grow M. smegmatis in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

-

Labeling: Dilute the 6-TMR-Tre stock solution in the culture medium to a final concentration of 100 µM. Incubate the bacterial culture with the probe for 3-4 hours at 37°C with shaking. For shorter pulse-labeling experiments, incubation times of 5, 15, or 30 minutes can be used.

-

Washing: Pellet the labeled bacteria by centrifugation (e.g., 8000 x g for 5 minutes).

-

Resuspension: Discard the supernatant and wash the cell pellet with PBS. Repeat the washing step two more times to remove unincorporated probe.

-

Imaging: Resuspend the final cell pellet in PBS or appropriate imaging medium for microscopy.

Super-Resolution Microscopy (Structured Illumination Microscopy - SIM)

6-TMR-Tre is well-suited for super-resolution imaging techniques like Structured Illumination Microscopy (SIM), which can reveal subcellular details of the mycomembrane.

Instrumentation:

-

A commercial or custom-built SIM microscope equipped with appropriate laser lines (e.g., 561 nm for TMR) and detectors.

Procedure:

-

Sample Preparation: Prepare a slide with the labeled and washed bacterial suspension. A thin agarose pad can be used to immobilize the bacteria for imaging.

-

Image Acquisition:

-

Locate the bacteria using conventional fluorescence microscopy.

-

Switch to SIM mode for image acquisition.

-

Acquire a series of raw images with different illumination patterns (typically 9-15 images per 2D slice).

-

Acquire a Z-stack of images to obtain 3D information.

-

-

Image Reconstruction:

-

Use the microscope's software or open-source programs to process the raw SIM data.

-

The reconstruction algorithm will generate a super-resolved image with approximately doubled resolution compared to conventional microscopy.

-

-

Image Analysis:

-

Analyze the reconstructed images to visualize the localization of 6-TMR-Tre within the mycomembrane, such as at the cell poles and septa.

-

Applications and Future Perspectives

6-TMR-Tre offers a powerful approach to study various aspects of mycobacterial biology, including:

-

Cell wall dynamics: Real-time imaging of mycomembrane synthesis and remodeling.

-

Drug efficacy studies: Assessing the impact of antimicrobial agents on cell wall integrity and synthesis.

-

Host-pathogen interactions: Visualizing bacteria within host cells to understand infection processes.

-

High-throughput screening: Developing assays for the discovery of new anti-mycobacterial drugs.

The development of new fluorescent trehalose analogs with improved photophysical properties, such as increased quantum yield and red-shifted excitation and emission, will further enhance their utility in advanced imaging applications. The combination of 6-TMR-Tre with other fluorescent probes targeting different cellular components will enable multi-color imaging to provide a more holistic view of mycobacterial physiology.

References

Methodological & Application

Application Notes and Protocols for 6-TMR-Trehalose Staining of Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 6-TMR-Trehalose (6-TMR-Tre), a fluorescent probe for imaging the cell envelope of Mycobacterium tuberculosis and other mycobacteria. These protocols are intended for researchers in tuberculosis diagnostics, drug development, and mycobacterial cell biology.

Introduction

6-TMR-Tre is a fluorescent analog of trehalose, a disaccharide essential for the structural integrity of the mycobacterial cell wall.[1][2][3] This probe is specifically recognized and incorporated into the mycobacterial mycomembrane by the antigen 85 (Ag85) complex, a group of mycolyltransferase enzymes.[1][4] The tetramethylrhodamine (TMR) fluorophore attached to the trehalose molecule allows for the direct visualization of trehalose monomycolate (TMM) dynamics in live mycobacteria using fluorescence microscopy, including confocal and super-resolution techniques. This specific metabolic labeling enables the study of cell envelope biogenesis, the effects of antimicrobial agents on the cell wall, and the potential for novel diagnostic approaches.

Principle of the Method

The staining process relies on the metabolic activity of Mycobacterium tuberculosis. Exogenously supplied 6-TMR-Tre is transported into the periplasm where the Ag85 complex catalyzes the transfer of a mycolic acid residue to the 6-position of the trehalose moiety, forming a fluorescent TMM analog. This fluorescent glycolipid is then incorporated into the mycomembrane, primarily at the poles of growing cells, which are active sites of cell wall synthesis. The intensity of the fluorescent signal can be correlated with the rate of mycomembrane biosynthesis and can be modulated by anti-tuberculosis drugs that target cell wall synthesis.

Materials and Reagents

| Material/Reagent | Supplier | Catalog No. (Example) | Storage |

| 6-TMR-Trehalose (6-TMR-Tre) | R&D Systems / Tocris | 6596 | -20°C |

| Mycobacterium tuberculosis H37Rv | ATCC | 27294 | BSL-3 facility |

| Middlebrook 7H9 Broth | BD Biosciences | 271310 | 2-8°C |

| Albumin-Dextrose-Catalase (ADC) | BD Biosciences | 212352 | 2-8°C |

| Tween 80 | Sigma-Aldrich | P1754 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |

| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 | 4°C |

| Mounting Medium with DAPI | Vector Laboratories | H-1200 | 4°C |

Experimental Protocols

Protocol 1: Staining of M. tuberculosis in Liquid Culture

This protocol describes the staining of M. tuberculosis grown in liquid medium.

-

Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).

-

Probe Preparation: Prepare a 1 mM stock solution of 6-TMR-Tre in DMSO.

-

Staining:

-

Harvest the mycobacterial culture by centrifugation at 3000 x g for 10 minutes.

-

Wash the cell pellet once with fresh 7H9 broth.

-

Resuspend the cells in fresh 7H9 broth to the original culture volume.

-

Add 6-TMR-Tre to a final concentration of 25-100 µM.

-

Incubate the culture for 1-4 hours at 37°C with shaking. Incubation times may need to be optimized depending on the specific strain and experimental goals.

-

-

Washing:

-

Harvest the stained cells by centrifugation at 3000 x g for 10 minutes.

-

Wash the pellet twice with 1x PBS to remove unincorporated probe.

-

-

Fixation (Optional):

-

Resuspend the cell pellet in 4% PFA in PBS.

-

Incubate for 30 minutes at room temperature.

-

Wash the fixed cells twice with 1x PBS.

-

-

Microscopy:

-

Resuspend the final cell pellet in a small volume of PBS.

-

Mount a small aliquot of the cell suspension on a glass slide using an antifade mounting medium, optionally containing DAPI for nuclear counterstaining.

-

Image using a fluorescence microscope with appropriate filters for TMR (Excitation/Emission: ~555/580 nm).

-

Protocol 2: Drug Treatment and Staining for Susceptibility Testing

This protocol is designed to assess the effect of anti-tuberculosis drugs on the cell wall integrity of M. tuberculosis.

-

Culture and Drug Exposure:

-

Grow M. tuberculosis to mid-log phase as described in Protocol 1.

-

Aliquot the culture into separate tubes and expose them to a range of concentrations of the desired anti-tuberculosis drug (e.g., ethambutol, isoniazid) for a predetermined time (e.g., 2-24 hours) at 37°C. Include a no-drug control.

-

-

Staining and Imaging:

-

Following drug exposure, add 6-TMR-Tre to a final concentration of 25-100 µM to each tube.

-

Incubate, wash, and prepare the cells for microscopy as described in Protocol 1.

-

-

Data Analysis:

-